molecular formula C21H32N2O2 B11110606 N-cyclohexyl-4-(octanoylamino)benzamide

N-cyclohexyl-4-(octanoylamino)benzamide

Cat. No.: B11110606
M. Wt: 344.5 g/mol
InChI Key: HKWQGALRNDJVOY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(octanoylamino)benzamide is a synthetic benzamide derivative characterized by a cyclohexyl group attached to the benzamide nitrogen and an octanoylamino substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-cyclohexyl-4-(octanoylamino)benzamide

InChI

InChI=1S/C21H32N2O2/c1-2-3-4-5-9-12-20(24)22-19-15-13-17(14-16-19)21(25)23-18-10-7-6-8-11-18/h13-16,18H,2-12H2,1H3,(H,22,24)(H,23,25)

InChI Key

HKWQGALRNDJVOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-4-(octanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(octanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-cyclohexyl-4-(octanoylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-cyclohexyl-4-(octanoylamino)benzamide and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Biological Activity (if reported) Source
This compound 4-octanoylamino, N-cyclohexyl C21H32N2O2* 344.49* Hypothesized PCAF HAT inhibition (analogous to C8 derivatives) Inference
2-Octanoylamino-1-(4-carboxyphenyl)benzamide (Compound 10) 2-octanoylamino, 4-carboxyphenyl C22H24N2O4 380.44 66% PCAF HAT inhibition at 100 μM
AH-7921 3,4-dichloro-benzamide, N,N-dimethylcyclohexylmethyl C18H25Cl2NO 342.31 Opioid receptor agonist
N-Cyclohexyl-4-methyl-benzamide 4-methyl, N-cyclohexyl C14H19NO 217.31 No reported activity
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) 2-tetradecanoylamino (C14), 3-carboxyphenyl C28H36N2O4 464.60 79% PCAF HAT inhibition at 100 μM
N-Cyclohexyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide 4-propoxy with hydroxy/isopropylamino, N-cyclohexyl C19H30N2O3 334.45 Beta-adrenergic modulation (hypothetical)

*Calculated based on structural inference.

Key Comparative Findings

(a) Role of Acyl Chain Length and Position
  • Octanoylamino (C8) vs. Tetradecanoylamino (C14): Compound 17 (C14 acyl chain) demonstrated the highest PCAF HAT inhibition (79%) among analogs in , while the C8 analog (Compound 10) showed moderate activity (66%) . This suggests that longer acyl chains may enhance binding affinity, though the target compound’s 4-position substitution (vs. 2-position in Compound 10) could alter interactions.
(b) Cyclohexyl Group Impact
  • The cyclohexyl moiety in AH-7921 and N-cyclohexyl-4-methyl-benzamide contributes to lipophilicity and receptor binding. AH-7921’s opioid activity highlights the importance of N-substitution patterns, whereas the target compound’s unmodified cyclohexyl group may favor different targets (e.g., HAT enzymes) .
(c) Functional Group Diversity
  • Carboxy vs.
  • Methyl vs.

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